

An In-depth Technical Guide to Diethylene Glycol Bis(chloroformate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxydiethylene bis(chloroformate)*

Cat. No.: *B085976*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(chloroformate) (DEGCF), with the CAS number 106-75-2, is a versatile bifunctional organic compound.^{[1][2][3][4][5][6][7]} Its structure, featuring two reactive chloroformate groups, makes it a crucial intermediate in various industrial and laboratory-scale syntheses.^{[2][5]} This technical guide provides a comprehensive overview of the core properties, synthesis, key reactions, and analytical methods for diethylene glycol bis(chloroformate), tailored for professionals in research and development.

Chemical and Physical Properties

Diethylene glycol bis(chloroformate) is a colorless to light yellow, viscous liquid with a pungent, mustard-like odor.^{[4][6][8]} It is insoluble in water but soluble in many common organic solvents.^{[1][8]}

Table 1: Physical and Chemical Properties of Diethylene Glycol Bis(chloroformate)

Property	Value	Reference
CAS Number	106-75-2	[1] [3] [4] [5] [6]
Molecular Formula	C6H8Cl2O5	[1] [3] [6]
Molecular Weight	231.04 g/mol	[1]
Appearance	Colorless to light yellow, viscous liquid	[4] [6]
Odor	Pungent, mustard-like	[6]
Boiling Point	280 °C (at 760 mmHg)	[1] [6]
127 °C (at 5 torr)	[8]	
Melting Point	6 - 7 °C	[8]
Density	1.411 g/cm³	[6]
1.35 g/cm³ (at 20 °C)	[8]	
Flash Point	118.2 °C	[6]
>200 °C	[5]	
Vapor Pressure	0.004 mmHg (at 25 °C)	[1]
Solubility	Insoluble in water. Soluble in acetone, toluene, methylene chloride, THF, dioxane, dichloroethane, chlorobenzene, and ethyl acetate.	[1] [8]

Synthesis

The primary industrial synthesis of diethylene glycol bis(chloroformate) involves the reaction of diethylene glycol with phosgene. This process requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis via Phosgenation

This protocol is based on the general principles of phosgenation of alcohols.

Materials:

- Diethylene glycol
- Phosgene
- Inert solvent (e.g., toluene, dichloromethane)
- Nitrogen gas
- Reaction vessel with a stirrer, reflux condenser, gas inlet, and thermometer
- Degassing chamber
- Dry air or nitrogen for stripping

Procedure:

- In a reaction vessel purged with nitrogen, dissolve diethylene glycol in an inert solvent.
- Cool the solution to a temperature between 15 and 30 °C.
- Introduce gaseous phosgene into the solution while stirring vigorously. The reaction is exothermic, and the temperature should be maintained by controlling the rate of phosgene addition and by using a cooling bath.
- The reaction produces hydrochloric acid (HCl) as a byproduct, which will evolve from the reaction mixture along with any unreacted phosgene. These gases are passed through the reflux condenser.
- Continue the addition of phosgene until the reaction is complete, which can be monitored by the cessation of HCl evolution.
- Transfer the reaction mixture to a degassing chamber.
- Heat the mixture to approximately 95 °C to remove dissolved phosgene.

- Bubble dry air or nitrogen through the heated mixture to strip any remaining traces of phosgene.
- The resulting product is diethylene glycol bis(chloroformate). Further purification can be achieved by vacuum distillation.

Note: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Key Reactions and Applications

The two chloroformate groups in diethylene glycol bis(chloroformate) are highly reactive towards nucleophiles, making it a valuable building block in polymer chemistry and organic synthesis.

Polymer Synthesis

Diethylene glycol bis(chloroformate) is a key monomer in the production of polycarbonates and as a crosslinking agent in polyurethanes.[\[2\]](#)

In the synthesis of polycarbonates, diethylene glycol bis(chloroformate) reacts with diols or bisphenols to form carbonate linkages.[\[2\]](#) This reaction contributes to the formation of polymers with desirable properties such as clarity, toughness, and thermal resistance.[\[2\]](#)

Experimental Protocol: General Polycarbonate Synthesis

Materials:

- Diethylene glycol bis(chloroformate)
- A diol or bisphenol (e.g., Bisphenol A)
- An acid scavenger (e.g., pyridine, triethylamine)
- Anhydrous inert solvent (e.g., dichloromethane)

Procedure:

- Dissolve the diol or bisphenol in the anhydrous inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.
- Add the acid scavenger to the solution.
- Slowly add a solution of diethylene glycol bis(chloroformate) in the same solvent to the reaction mixture with constant stirring.
- The reaction is typically carried out at room temperature.
- After the addition is complete, continue stirring for several hours to ensure the completion of the polymerization.
- The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

Diethylene glycol bis(chloroformate) can act as a crosslinking agent in polyurethane formulations, enhancing the material's strength, elasticity, and durability.^[2] It reacts with the urethane linkages, which contain N-H bonds, to form allophanate crosslinks.

Reactions with Nucleophiles

Diethylene glycol bis(chloroformate) readily reacts with various nucleophiles.

- Hydrolysis: It reacts with water to yield hydrochloric acid, carbon dioxide, and diethylene glycol.^[8]
- Reaction with Alcohols: With alcohols, it forms diethylene glycol carbonates.^[8]
- Reaction with Amines: It reacts with amines to produce diethylene glycol carbamates.^[8]

These reactions are fundamental to its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[2]

Analytical Methods

Gas chromatography (GC) is a suitable method for the analysis of diethylene glycol bis(chloroformate), particularly for determining its purity or its presence as an impurity in other

products.[\[1\]](#)

Experimental Protocol: Gas Chromatography Analysis

This protocol is adapted from a method for analyzing chloroformate impurities.[\[1\]](#)

Instrumentation:

- Gas chromatograph with a flame ionization detector (FID)
- Chromatographic column: 6-ft x 1/16-inch o.d. borosilicate glass column packed with 5% by weight of SE-30 silicone gum rubber on 80/90 mesh Anakrom AS.

Procedure:

- Column Conditioning: Condition the column at 250 °C for 24 hours prior to use.[\[1\]](#)
- Sample Preparation: Prepare a dilute solution of the diethylene glycol bis(chloroformate) sample in a suitable solvent (e.g., acetone).
- GC Conditions:
 - Column Temperature: 133 °C[\[1\]](#)
 - Injector and Detector Temperature: Typically set higher than the column temperature (e.g., 200-250 °C).
 - Carrier Gas: Helium or Nitrogen.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.
- Analysis: The retention time of the diethylene glycol bis(chloroformate) peak can be used for qualitative identification, and the peak area can be used for quantitative analysis against a standard curve.

Safety and Handling

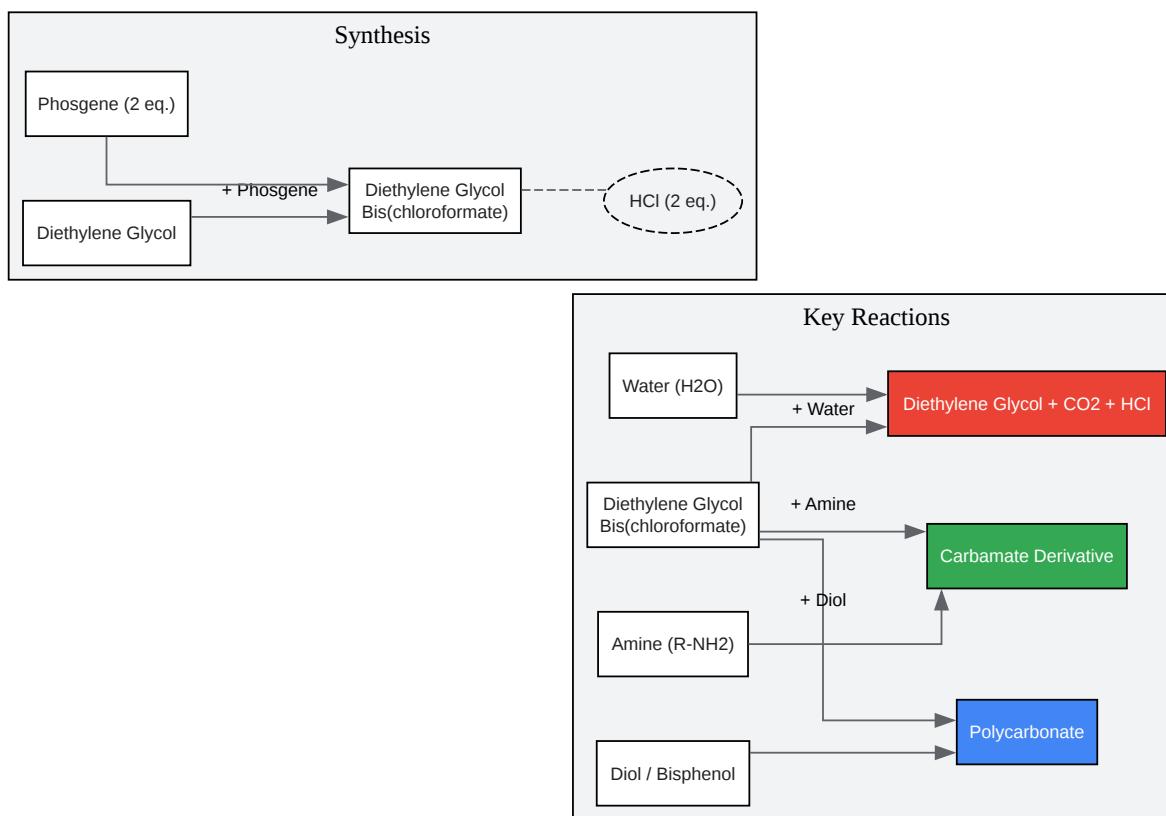
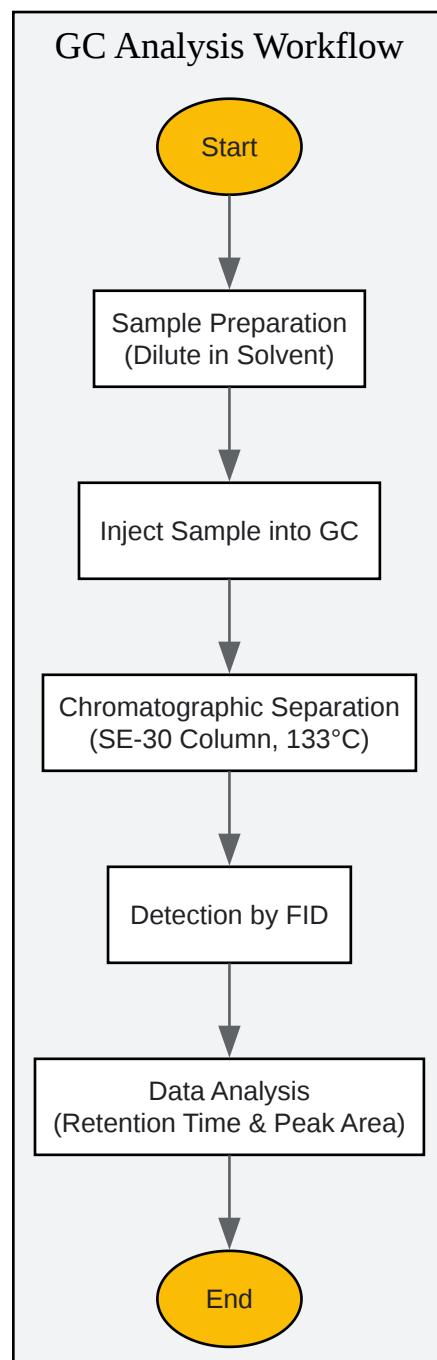

Diethylene glycol bis(chloroformate) is a hazardous chemical that requires careful handling.

Table 2: Hazard and Safety Information

Hazard	Description	Reference
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H411: Toxic to aquatic life with long lasting effects.	[9]
First Aid: Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.	[10]
First Aid: Inhalation	Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.	[1]
First Aid: Skin Contact	Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.	[1]
First Aid: Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.	[10]
Personal Protective Equipment	Wear protective gloves, protective clothing, eye protection, and face protection.	[10]
Storage	Store in a dry, cool, and well-ventilated area, away from direct sunlight.	[8]


Visualization of Chemical Pathways

The following diagrams illustrate the synthesis and key reactions of diethylene glycol bis(chloroformate).

[Click to download full resolution via product page](#)

Caption: Synthesis and primary reactions of diethylene glycol bis(chloroformate).

[Click to download full resolution via product page](#)

Caption: Workflow for the gas chromatography analysis of diethylene glycol bis(chloroformate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Diethylene glycol, bis(chloroformate) | C₆H₈Cl₂O₅ | CID 7828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]
- 4. framchem.com [framchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Diethylene glycol bis-chloroformate(106-75-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethylene Glycol Bis(chloroformate)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085976#properties-of-diethylene-glycol-bis-chloroformate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com